ジプロプテン

説明

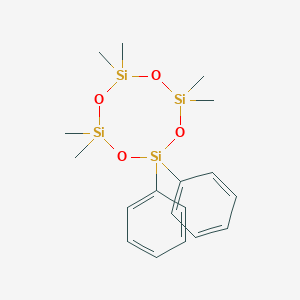

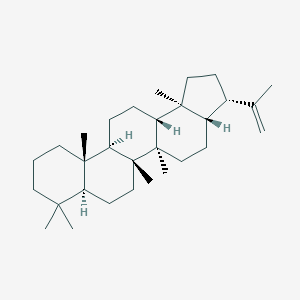

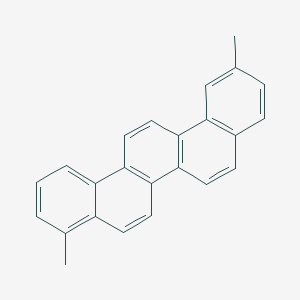

Diploptene is a natural triterpene that is commonly found in plant waxes, animal tissues, and some microorganisms. It is a colorless, odorless, and tasteless compound that has been studied for its various biological activities.

科学的研究の応用

メタン酸化

ジプロプテンは、メタン資化性バイオマーカーとして同定されています . つまり、これは強力な温室効果ガスであるメタンを酸化させる細菌を特定するために使用されます。 ジプロプテンの低δ13C値の存在は、メタン酸化が広く分布していることを示唆しています .

堆積物分析

堆積物中のジプロプテンなどのバクテリアバイオマーカーの同位体シグナルは、現代の海洋底メタン湧出域を特定するために使用されてきました . これは、海洋環境におけるメタンサイクルの理解に役立ちます。

気候変動研究

ジプロプテンは、地質記録におけるメタン生成の増加時期を特定するために、気候変動研究で使用されています . たとえば、約5500万年前の急速な温暖化時期である暁新世-始新世境界温暖化イベント(PETM)の研究に使用されてきました .

熱喀斯特湖研究

永久凍土の融解によって形成された湖である熱喀斯特湖では、ジプロプテンはメタン排出量の研究に使用されます <svg class="icon" height="16" p-

将来の方向性

作用機序

Target of Action:

Diploptene primarily interacts with heat shock proteins (HSPs) , specifically Hsp70 and Hsp90 . These chaperone proteins play crucial roles in protein folding, maturation, and stability within cells .

Mode of Action:

- Hsp90 Interaction : Diploptene interacts with the TPR2a domain of Hsp90. This interaction facilitates the progression of intermediate receptor complexes containing Hsp70, ultimately leading to the maturation of steroid receptors .

Biochemical Pathways:

Diploptene’s action involves several steps:

- Full Hormone Binding : Only when the receptor has fully assembled with Hsp90 and p23 does it attain full hormone binding ability .

Pharmacokinetics (ADME Properties):

生化学分析

Biochemical Properties

Diploptene interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found that the average C30 concentration of αβ-hopane (diploptene) near methane seeps is 1.5 times higher compared to background stations . This suggests that diploptene may interact with enzymes involved in methane production or consumption.

Cellular Effects

Diploptene influences various types of cells and cellular processes. For instance, it has been found in the membranes of diverse bacteria, where it modulates the fluidity and permeability of membranes . This suggests that diploptene could influence cell function by altering the properties of the cell membrane.

Molecular Mechanism

It is known that diploptene can modulate the fluidity and permeability of bacterial membranes , which could potentially involve binding interactions with other biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of diploptene can change over time in laboratory settings. For instance, it has been observed that the presence of diploptene in sediments can indicate methane oxidation, suggesting that the effects of diploptene may vary depending on environmental conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited .

Metabolic Pathways

Diploptene is involved in several metabolic pathways. It is synthesized via an alternative mevalonate-independent pathway for the formation of isoprene units, with methylerythritol phosphate being a key intermediate .

Transport and Distribution

It is known that diploptene is present in the membranes of diverse bacteria , suggesting that it may be transported and distributed via the cell membrane.

Subcellular Localization

The subcellular localization of diploptene is primarily in the cell membrane

特性

IUPAC Name |

(3S,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-prop-1-en-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h21-25H,1,9-19H2,2-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXYJYBYNZMZKX-PYQRSULMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H]1CC[C@]2([C@H]1CC[C@@]3([C@@H]2CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936540 | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1615-91-4 | |

| Record name | Diploptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1615-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diploptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hop-22(29)-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)